N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-thiazol-3-yl)acetamide
- N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-imidazol-3-yl)acetamide
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biological interactions and developing new materials with tailored properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJJZFACUZUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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